![molecular formula C8H14OS2 B14403917 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol CAS No. 84307-82-4](/img/structure/B14403917.png)
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol is an organic compound with the molecular formula C8H14OS2 It is characterized by a cyclopentanol ring substituted with a bis(methylsulfanyl)methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol typically involves the reaction of cyclopentanone with a suitable methylsulfanyl reagent under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a bis(methylthio) group using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Bis(methylthio) derivatives
Substitution: Various substituted cyclopentanols depending on the nucleophile used
Applications De Recherche Scientifique
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol involves its interaction with various molecular targets. The bis(methylsulfanyl) group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopentanol ring provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simple cyclopentanol ring without the bis(methylsulfanyl)methylidene substitution.
2-[Bis(methylthio)methylidene]cyclopentan-1-ol: Similar structure but with bis(methylthio) groups instead of bis(methylsulfanyl).
Cyclopentanone: The parent ketone from which 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol is derived.
Uniqueness
This compound is unique due to the presence of the bis(methylsulfanyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
84307-82-4 |
|---|---|
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methylidene]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(6)9/h7,9H,3-5H2,1-2H3 |
Clé InChI |
JTKLTQYZRFRYFQ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C1CCCC1O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)

![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)
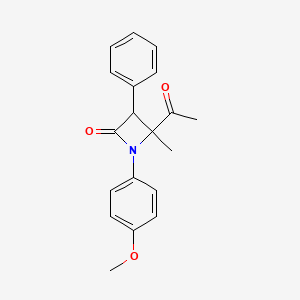
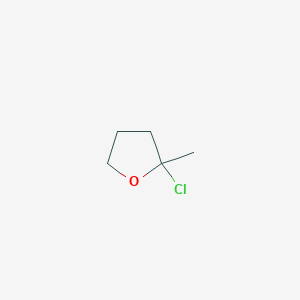
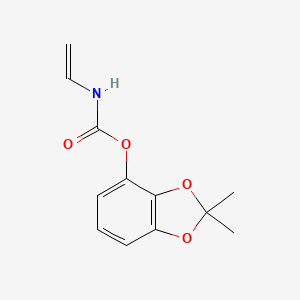
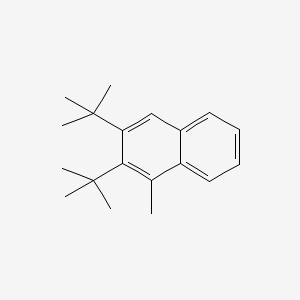
![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
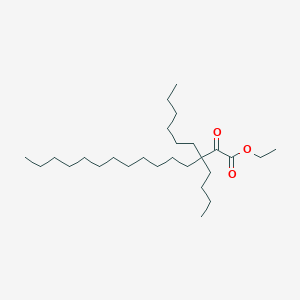
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
